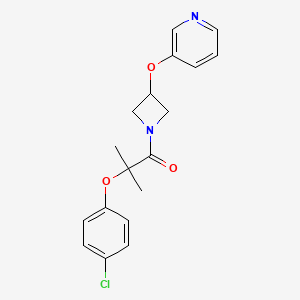

2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPY-3A4 inhibitor, and it is known for its ability to inhibit the activity of cytochrome P450 3A4 (CYP3A4), which is a crucial enzyme involved in the metabolism of many drugs.

Scientific Research Applications

Antidepressant and Nootropic Activities

- The compound shows promise in the field of neuropsychopharmacology. A study by Thomas et al. (2016) detailed the synthesis of 2-azetidinones and their evaluation as potential antidepressant and nootropic agents. Specific compounds demonstrated significant activity in animal models, indicating the therapeutic potential of this class of compounds in treating depression and enhancing cognitive function.

Base-Catalyzed Ring Transformation Studies

- Research conducted by Sápi et al. (1997) explored the synthesis and stability of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one, highlighting the structural prerequisites for certain ring transformations. These findings are important for the development of new synthetic pathways in medicinal chemistry.

Antimicrobial Activity

- A study by Shah et al. (2014) synthesized derivatives of azetidin-2-one, showing effective antibacterial and antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents.

Ring Expansion Studies in Organic Chemistry

- The work of Dekeukeleire et al. (2009) demonstrated the diastereoselective synthesis of bicyclic gamma-lactams via ring expansion of monocyclic beta-lactams, revealing insights into complex chemical transformations relevant for synthetic organic chemistry.

Antibacterial and Antifungal Screening

- Desai and Dodiya (2014) synthesized compounds featuring azetidin-2-one derivatives, which showed significant antibacterial and antifungal activities, contributing to the search for new pharmaceutical agents.

Synthesis of Novel Compounds and Their Biological Activities

- Several studies like Faust et al. (2008) and Chandrashekaraiah et al. (2014) have focused on the synthesis of new azetidin-2-one based compounds, examining their antimicrobial and antitubercular activities. Such research underpins the development of novel drugs with specific biological targets.

Fungicidal Activities

- The synthesis and evaluation of fungicidal activities of certain compounds were investigated by Kuzenkov and Zakharychev (2009). This contributes to agricultural chemistry, particularly in the development of new pesticides.

Synthesis and Characterization for Antimicrobial Screening

- Studies like those by Patel and Patel (2017) involved the synthesis and characterization of azetidin-2-one derivatives, testing their efficacy against various microbial strains, thus contributing to the field of infectious diseases.

properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-18(2,24-14-7-5-13(19)6-8-14)17(22)21-11-16(12-21)23-15-4-3-9-20-10-15/h3-10,16H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRNEGMVLBDIPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CC(C1)OC2=CN=CC=C2)OC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)

![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)

![N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2369420.png)

![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)

![2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2369429.png)

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)